molecular formula C9H15FN2O B1490673 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine CAS No. 1822537-14-3

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine

Cat. No. B1490673
CAS RN: 1822537-14-3
M. Wt: 186.23 g/mol
InChI Key: VZTHEVPZHGVFET-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a variety of chemical reactions and modifications, making it a versatile scaffold in drug discovery .


Chemical Reactions Analysis

Pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

Pyrrolidine is a saturated five-membered ring with a nitrogen atom. Its properties can be modified by various functional groups, leading to a wide range of physicochemical parameters .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a key component of “3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticonvulsant Activity

Pyrrolidine derivatives, including “3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine”, have been found to exhibit anticonvulsant activity . For instance, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Dipeptidyl Peptidase IV Inhibitors

“(S)- (+)-3-Fluoropyrrolidine hydrochloride”, a related compound, can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides as potential inhibitors for dipeptidyl peptidase IV .

Anticancer Potential

Pyrrolidine thiosemicarbazone hybrids, which could potentially include “3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine”, have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines .

Antibacterial and Antifungal Activities

Some pyrrolidine derivatives are known to have antibacterial and antifungal activities . This suggests that “3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine” could potentially be used in the development of new antibacterial and antifungal agents.

Antiviral Activity

Pyrrolidine derivatives have also been found to exhibit antiviral activity . Therefore, “3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine” could potentially be used in the development of new antiviral drugs.

Mechanism of Action

Safety and Hazards

While some pyrrolidine alkaloids have shown promising biological activities, others have been found to exert toxic effects on animal organs . For example, certain alkaloids are known to cause renal injuries or neurotoxicity in experimental animals .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds like pyrrolidine . Future research will likely continue to explore the potential of pyrrolidine and its derivatives in drug discovery .

properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTHEVPZHGVFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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